N-(6-(methylthio)pyridazin-3-yl)propionamide
Description
Properties
IUPAC Name |
N-(6-methylsulfanylpyridazin-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-3-7(12)9-6-4-5-8(13-2)11-10-6/h4-5H,3H2,1-2H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZBWPNZTYRCHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Formation and Functionalization
The synthesis typically begins with constructing the pyridazine core. A common approach involves cyclocondensation of 1,4-diketones with hydrazines. For example, condensation of 3-oxopentanedioic acid with hydrazine hydrate yields 3-hydroxypyridazine, which is subsequently functionalized.
Key Reaction:
$$
\text{3-Oxopentanedioic acid} + \text{Hydrazine} \rightarrow \text{3-Hydroxypyridazine} + 2\text{H}_2\text{O}
$$
Reaction conditions: reflux in ethanol (78°C, 6h), yield: 65–70%.
Introduction of the Methylthio Group
The methylthio (-SMe) group at position 6 is introduced via nucleophilic substitution. 6-Chloropyridazin-3-amine reacts with sodium thiomethoxide (NaSMe) in DMF at 60°C for 4h, achieving 85% substitution efficiency.
Optimization Table:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | DMF | Polar aprotic solvent enhances nucleophilicity |
| Temperature | 60°C | Balances reaction rate and side reactions |
| Stoichiometry (NaSMe) | 1.2 equivalents | Minimizes over-substitution |
Propionamide Formation
Acylation of the 3-amino group is achieved using propionyl chloride in the presence of a base. Triethylamine (Et$$_3$$N) in dichloromethane (DCM) at 0–5°C prevents exothermic side reactions, yielding 78–82%.
Reaction Scheme:
$$
\text{6-(Methylthio)pyridazin-3-amine} + \text{CH}2\text{CH}2\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(6-(Methylthio)pyridazin-3-yl)propionamide}
$$
Alternative Methodologies
One-Pot Synthesis via Sequential Functionalization
Optimization and Scale-Up Challenges
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to acetonitrile reduces side-product formation during acylation, improving yield to 80%.
Temperature Control
Exothermic acylation necessitates precise cooling. Maintaining 0–5°C during propionyl chloride addition minimizes hydrolysis, ensuring >75% yield.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane) remains standard. Recrystallization from ethanol/water (3:1) improves purity to >98%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Functionalization | 78–82 | 95 | High reproducibility | Multi-step, time-intensive |
| One-Pot Synthesis | 70 | 90 | Reduced solvent use | Lower yield due to side reactions |
| Catalytic Coupling | 68 | 92 | Direct amide formation | Requires expensive catalysts |
Industrial-Scale Considerations
Cost-Efficiency
Bulk synthesis favors stepwise methods due to reagent availability. NaSMe ($12/kg) and propionyl chloride ($18/kg) are cost-effective vs. Pd catalysts ($1,200/kg).
Environmental Impact
Waste streams from DMF require neutralization. Alternative solvents (e.g., 2-MeTHF ) reduce environmental footprint but increase reaction time by 20%.
Chemical Reactions Analysis
Types of Reactions
N-(6-(methylthio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents like sodium borohydride.
Substitution: The propionamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted propionamide derivatives.
Scientific Research Applications
N-(6-(methylthio)pyridazin-3-yl)propionamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-(methylthio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(6-(methylthio)pyridazin-3-yl)propionamide with structurally related pyridazine derivatives, focusing on substituents, molecular properties, and reported applications.
Key Structural and Functional Differences:
Substituent Effects :
- Methylthio (-SCH₃) vs. Methoxy (-OCH₃) : The methylthio group in the target compound increases lipophilicity compared to methoxy analogs, which may enhance blood-brain barrier penetration but reduce solubility in aqueous media . Methoxy derivatives, such as those in EP4003989, are prioritized for Autotaxin inhibition due to their hydrogen-bonding capacity with enzyme active sites .
- Amide Modifications : The propionamide group in the target compound contrasts with the cyclopropyl-amide in Parchem’s analog (), which introduces steric bulk and may influence target selectivity .
Biological Activity :
- Patent EP4003989 highlights methoxy-substituted pyridazines as potent Autotaxin modulators for treating inflammatory airway diseases, whereas methylthio derivatives remain underexplored in published studies .
- The Parchem compound () includes a chiral center and cyclopropyl group, which could improve metabolic stability compared to the simpler propionamide side chain in the target compound .
Research Findings and Gaps
- Comparative Data Limitations : Quantitative data (e.g., IC₅₀ values, solubility) for methylthio-pyridazines are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
N-(6-(methylthio)pyridazin-3-yl)propionamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyridazine ring, which is known for various biological activities. The methylthio group enhances its chemical reactivity and biological interaction potential. Its chemical formula is .
While the specific targets of this compound are not fully elucidated, it is suggested that compounds with similar pyridazine structures can interact with multiple biological pathways:
- Antimicrobial Activity : Studies indicate that pyridazine derivatives can inhibit bacterial growth, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : The compound may induce apoptosis in cancer cells, possibly by activating caspase pathways or disrupting mitochondrial function.
Pharmacokinetics (ADME)
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Key aspects include:
- Absorption : The compound is expected to be well absorbed due to its moderate lipophilicity.
- Distribution : It likely distributes widely in tissues, given the presence of the lipophilic methylthio group.
- Metabolism : Metabolic pathways may involve oxidation of the methylthio group or hydrolysis of the propionamide moiety.
- Excretion : Predominantly via renal pathways, though specific studies are required to confirm this.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance:
| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Candida albicans | 12 | 100 |
These results indicate a promising potential for this compound as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 25.4 | Induction of apoptosis |
| A549 (Lung Cancer) | 30.2 | Cell cycle arrest at G0/G1 phase |
| HeLa (Cervical Cancer) | 22.1 | Disruption of mitochondrial function |
These results highlight its potential as a lead compound in cancer therapy.
Research Applications
This compound serves as a valuable building block in drug discovery and development. Its applications include:
- Synthesis of Novel Derivatives : Used to create more complex molecules with enhanced biological activity.
- Pharmacological Studies : Investigated for its interaction with various biological targets, aiding in the understanding of disease mechanisms.
- Material Science : Explored for potential applications in developing new materials and agrochemicals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-(methylthio)pyridazin-3-yl)propionamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Multi-step synthesis typically involves coupling the pyridazine core with methylthio and propionamide groups. Key steps include nucleophilic substitution and amidation. Reaction parameters such as temperature (60–80°C), pH (neutral to mildly basic), and solvent polarity (e.g., DMF or THF) must be optimized to avoid side reactions like hydrolysis of the thioether group. Monitoring via TLC and adjusting stoichiometry of reagents (e.g., 1.2:1 molar ratio of thiolating agent to pyridazine precursor) can improve yields .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the methylthio (-SMe), pyridazine, and propionamide groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (≥95% purity) ensures absence of byproducts. Stability under analytical conditions (e.g., UV detection in HPLC) should be validated to avoid degradation artifacts .
Q. How does the methylthio group influence the compound’s reactivity in functionalization reactions?
- Methodological Answer : The methylthio group acts as a leaving group in nucleophilic substitution reactions (e.g., with amines or alkoxides) and participates in oxidation to sulfoxide/sulfone derivatives. Reactivity is pH-dependent: acidic conditions favor protonation of the pyridazine ring, enhancing electrophilicity at the sulfur atom. Kinetic studies using UV-Vis spectroscopy can track substitution rates .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays for this compound?
- Methodological Answer : Contradictions in bioactivity (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from differences in assay conditions (e.g., ATP concentration, pH). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Control for compound stability in buffer systems and confirm target engagement via competitive binding studies with known inhibitors .
Q. What degradation pathways are observed under varying pH conditions, and how can they be mitigated?
- Methodological Answer : Under acidic conditions (pH < 3), hydrolysis of the propionamide group generates propionic acid and a pyridazine-thiol intermediate. In alkaline environments (pH > 10), methylthio group oxidation to sulfonic acid derivatives dominates. Stabilization strategies include lyophilization (for solid-state storage) and formulation with antioxidants (e.g., BHT) in liquid matrices .
Q. What computational approaches are recommended to study structure-activity relationships (SAR) for pyridazine derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to targets like autotaxin or kinases. QSAR models using descriptors like LogP, polar surface area, and H-bond acceptors/donors help prioritize analogs. Validate predictions with in vitro assays on a focused library of derivatives .
Q. How can researchers assess the compound’s stability in long-term storage for pharmacological studies?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Identify degradation products via LC-MS and optimize storage conditions (e.g., argon atmosphere, -20°C in amber vials). For in-use stability, test solubility and aggregation propensity in PBS or cell culture media .
Data Contradiction and Validation
Q. How should discrepancies between in vitro and in vivo efficacy data be addressed?
- Methodological Answer : Poor correlation may result from pharmacokinetic issues (e.g., low bioavailability). Perform ADME profiling: measure plasma protein binding (equilibrium dialysis), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 assays). Use PK/PD modeling to adjust dosing regimens in animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
